Paxisterol

Description

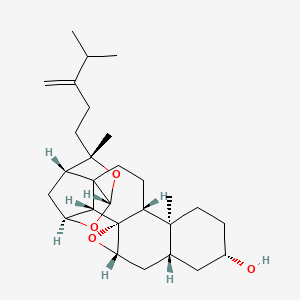

Structure

2D Structure

Properties

CAS No. |

110945-69-2 |

|---|---|

Molecular Formula |

C28H42O4 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

(1S,5R,6S,9S,11R,13S,15S,16S,17S,19S,21S)-6,21-dimethyl-21-(4-methyl-3-methylidenepentyl)-14,18,20-trioxaheptacyclo[15.4.1.02,16.02,19.05,15.06,11.013,15]docosan-9-ol |

InChI |

InChI=1S/C28H42O4/c1-15(2)16(3)6-10-26(5)21-14-19-23-27(21,24(30-19)32-26)11-8-20-25(4)9-7-18(29)12-17(25)13-22-28(20,23)31-22/h15,17-24,29H,3,6-14H2,1-2,4-5H3/t17-,18+,19+,20-,21-,22+,23-,24+,25+,26+,27?,28-/m1/s1 |

InChI Key |

WUKYEOQJBJKFPH-SXOASPKXSA-N |

SMILES |

CC(C)C(=C)CCC1(C2CC3C4C2(CCC5C46C(O6)CC7C5(CCC(C7)O)C)C(O3)O1)C |

Isomeric SMILES |

CC(C)C(=C)CC[C@]1([C@H]2C[C@H]3[C@@H]4C2(CC[C@H]5[C@@]46[C@@H](O6)C[C@@H]7[C@@]5(CC[C@@H](C7)O)C)[C@@H](O3)O1)C |

Canonical SMILES |

CC(C)C(=C)CCC1(C2CC3C4C2(CCC5C46C(O6)CC7C5(CCC(C7)O)C)C(O3)O1)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Paxisterol |

Origin of Product |

United States |

Natural Occurrence and Mycological Sources of Paxisterol

Isolation from Lichen-Associated Fungi

Lichens, complex symbiotic associations between fungi and photosynthetic organisms, have proven to be a source of diverse secondary metabolites. Fungi associated with lichens, known as endolichenic fungi, are recognized for their potential to produce bioactive compounds. researchgate.net

Penicillium aurantiacobrunneum as a Primary Producer

Penicillium aurantiacobrunneum, a fungal associate isolated from the lichen Niebla homalea, has been identified as a producer of paxisterol and its derivatives. researchgate.netnih.govohiolink.edu Investigations into the metabolic profile of P. aurantiacobrunneum cultured under various conditions, including on brown rice, potato dextrose agar (B569324) (PDA), and potato dextrose broth (PDB), have led to the isolation of this compound along with several new and known related compounds. nih.govohiolink.edu

Detailed research findings from the culture extracts of P. aurantiacobrunneum associated with Niebla homalea have revealed the presence of this compound (also referred to as compound 6 or 104 in some studies) alongside other metabolites. researchgate.netnih.govohiolink.edu

| Compound Name | Source Organism | Isolation Medium | Reference |

| This compound | Penicillium aurantiacobrunneum | Brown rice, PDA, PDB | nih.govohiolink.edu |

| Auransterol (this compound derivative) | Penicillium aurantiacobrunneum | Brown rice | researchgate.netohiolink.edu |

| (20R)-7,8-dihydroxythis compound | Penicillium aurantiacobrunneum | Brown rice | ohiolink.edu |

| (15R,20S)-dihydroxyepisterol | Penicillium aurantiacobrunneum | Brown rice, PDA, PDB | nih.govohiolink.edu |

| 4-epi-citreoviridin | Penicillium aurantiacobrunneum | Brown rice, PDA, PDB | nih.govohiolink.edu |

Feeding experiments using 13C-labelled sodium acetate (B1210297) and glucose have confirmed the biosynthetic origin of this compound in P. aurantiacobrunneum, indicating the involvement of acetyl coenzyme A in its biosynthesis. mdpi.comnih.govresearchgate.netnih.gov

The Symbiotic Relationship with Niebla homalea

Niebla homalea is a fruticose lichen endemic to the coastal fog regions of the western United States and Mexico. nih.gov Penicillium aurantiacobrunneum has been isolated as a fungal associate from specimens of Niebla homalea. researchgate.netnih.govohiolink.edumdpi.comworldbotanical.com The symbiotic relationship between the mycobiont (P. aurantiacobrunneum) and the photobiont in lichens like Niebla homalea is hypothesized to contribute to the production of novel molecular scaffolds, including sterols like this compound and its analogues. nih.govmdpi.com The isolation of P. aurantiacobrunneum from Niebla homalea collected from coastal scrub with rock outcrops in Marin County, California, highlights this specific association as a source of this compound. mdpi.com

Occurrence in Other Fungal Genera

While Penicillium aurantiacobrunneum associated with Niebla homalea is a significant source, this compound has also been identified in other fungal species, particularly within the Penicillium genus.

Penicillium paxilli as a Biosynthetic Model

Penicillium paxilli is recognized as an anamorph, saprophytic species of the genus Penicillium that produces various secondary metabolites, including this compound. wikipedia.org P. paxilli has been utilized as a model organism to study the biosynthesis of indole-diterpenes, a class of compounds that includes paxilline (B40905), which is often found alongside this compound. wikipedia.orgnih.govmdpi.com The initial structural determination of this compound was carried out on the compound produced by a Penicillium species, and its structure was confirmed using spectroscopic data, noting its unique acetal (B89532) structure at C-18. researchgate.netnih.govrsc.org Studies on P. paxilli have contributed to understanding the genetic and biochemical steps involved in the production of related compounds, providing context for the biosynthesis of this compound. wikipedia.orgnih.govmdpi.com

Presence in Marine-Derived Penicillium Species

Marine environments are a rich source of diverse microorganisms and bioactive compounds. Research has indicated the presence of this compound in marine-derived Penicillium species. An untargeted metabolomics study of a Penicillium restrictum strain isolated from the blue mussel Mytilus edulis detected various steroid derivatives, including this compound, as compounds distinctive of certain culture extracts. mdpi.comresearchgate.net This suggests that marine-derived fungi, including Penicillium species, represent another ecological niche where this compound can be found.

Characterization from Penicillium restrictum

Penicillium restrictum is another fungal species from which this compound has been characterized. mdpi.comresearchgate.net As mentioned, a marine-sourced Penicillium restrictum strain isolated from Mytilus edulis was found to contain this compound. mdpi.comresearchgate.net This characterization from P. restrictum further expands the known fungal sources of this sterol. Penicillium section Exilicaulis, typified by P. restrictum, is known for producing a range of secondary metabolites. uncg.edu

Cultivation Strategies for Optimized this compound Production

Optimizing the production of fungal secondary metabolites like this compound often involves manipulating cultivation conditions. Research into the biosynthesis of this compound has provided insights relevant to these strategies.

Studies using Penicillium aurantiacobrunneum have employed feeding experiments with 13C-labelled precursors, such as sodium acetate and glucose, to understand the biosynthetic pathway of this compound. These experiments confirmed that acetyl coenzyme A is involved in its biosynthesis, highlighting the importance of the carbon source in the culture medium nih.gov.

Various culture media have been utilized for the cultivation of this compound-producing fungi. For instance, Penicillium aurantiacobrunneum has been cultured in ISP2 broth medium and on brown rice for the isolation of this compound and its derivatives nih.gov. The choice of medium can significantly influence the metabolic profile of the fungus.

The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation conditions such as media composition, temperature, and aeration, is a common strategy to induce or enhance the production of fungal secondary metabolites. While specific comparative data on this compound yields across a wide range of conditions may require detailed experimental studies, the principle of environmental manipulation is key to optimizing production. For example, studies on Penicillium restrictum have explored the impact of different agar-based media (Czapek Yeast Agar, Dextrose Casein Agar, Potato Dextrose Agar, Yeast Extract Sucrose agar, Malt Extract Agar, and Kohlmeyer-Medium Solid) on metabolite production, demonstrating the influence of media on the fungal metabolome.

Furthermore, factors affecting fungal growth and development, such as sporulation, can impact secondary metabolite production. Research on Penicillium paxilli concerning the related compound paxilline indicated that calcium-induced sporulation inhibited its production, suggesting that controlling these biological processes can be crucial for optimizing metabolite yields nih.gov.

Quantitative data on this compound isolation from specific cultivation experiments provide examples of production levels achieved under laboratory conditions. For instance, one study reported obtaining 9.2 mg of 13C-labelled this compound from a culture of P. aurantiacobrunneum grown in ISP2 broth medium supplemented with 13C-labelled sodium acetate for 26 days at 20 °C with shaking nih.gov.

The application of advanced analytical techniques, such as HPLC-DAD-MS and UHPLC-QTOF, in conjunction with miniaturized cultivation methods, allows for high-throughput profiling of fungal metabolites under diverse conditions, facilitating the identification of optimal strategies for this compound production.

Advanced Structural Elucidation of Paxisterol and Its Naturally Occurring Analogues

Structural Characterization of Paxisterol Analogues

Auransterol: A Key Bioactive Derivative

Auransterol, an ergostanoid, stands out as a significant bioactive derivative of this compound. nih.govnih.gov This compound has been isolated from Penicillium aurantiacobrunneum, a fungal species associated with the U.S. endemic lichen Niebla homalea. ctdbase.orgnih.gov The structural elucidation of auransterol was achieved through comprehensive spectroscopic and spectrometric methods. ctdbase.org Crucially, single-crystal X-ray diffraction was employed to definitively determine its absolute configuration as 3S, 7R, 8S, 15R, and 20S. ctdbase.org

Research has highlighted auransterol's selective cytotoxic activity, particularly against the colon adenocarcinoma (HT-29) cell line. Investigations into its mechanism of action have revealed that auransterol induces apoptosis independently of the tumor suppressor p53. nih.gov This apoptotic effect is supported by the observed upregulation of key apoptotic regulators, including BAX, cytochrome complex (Cyt-c), PARP-1, p21, and procaspase-3 proteins, alongside a downregulation of Bcl-2, with no alterations observed in procaspase-7 and p53 levels. nih.gov Auransterol has been shown to reduce the proliferation rate of HT-29 cells in a manner dependent on both time and concentration. For instance, an IC50 value of 23.8 ± 0.98 μM was reported after 72 hours of treatment. Further cellular effects observed with auransterol treatment in HT-29 cells include the loss of mitochondrial membrane potential (MTP), an increase in the production of reactive oxygen species (ROS), elevated caspase activity, induction of cell cycle arrest in the G1 phase, and inhibition of cell migration.

Table 1: Cytotoxic Activity of Auransterol in HT-29 Cells

| Treatment Duration | IC50 (μM) |

| 24 hours | > 100 |

| 48 hours | 49.1 ± 3.2 |

| 72 hours | 23.8 ± 0.98 |

Data derived from research findings on auransterol's effect on HT-29 cell proliferation.

Hydroxylated this compound Derivatives

Beyond auransterol, several hydroxylated derivatives of this compound have been identified and characterized, primarily from Penicillium aurantiacobrunneum. These include (20R)-7,8-dihydroxythis compound and (15R,20S)-dihydroxyepisterol. ctdbase.orgnih.govnih.govuq.edu.au

(20R)-7,8-dihydroxythis compound has been isolated as a white amorphous solid, and its structure was determined using various spectroscopic methods, including NMR, IR, and HR-ESI-MS. ctdbase.org Comparative analysis of the 13C NMR data between (20R)-7,8-dihydroxythis compound and this compound suggests that the former is likely formed from the latter through a hydration reaction across the C-7−C-8 epoxide. ctdbase.org The relative configuration at the C-20 position of (20R)-7,8-dihydroxythis compound was established through detailed NMR experiments. ctdbase.org

(15R,20S)-dihydroxyepisterol is another known sterol metabolite isolated from cultures of Penicillium aurantiacobrunneum. ctdbase.orgnih.govnih.govuq.edu.au Spectroscopic methods were also instrumental in the determination of its structure. ctdbase.org In the case of (15R,20S)-dihydroxyepisterol, the hydroxyl group at the C-15 position was assigned a β-orientation. ctdbase.org

Exploration of Other Structurally Related Metabolites from Producing Organisms

Penicillium aurantiacobrunneum has proven to be a prolific source of this compound and its structural analogues. This fungal strain was isolated from the lichen Niebla homalea. ctdbase.orgnih.govnih.gov In addition to this compound, auransterol, and the hydroxylated derivatives mentioned above, other structurally related metabolites have been isolated from this organism. These include 4-epi-citreoviridin and another analogue of this compound (referred to as compound 4 in some studies), although detailed structural information for compound 4 was not extensively available in the reviewed literature. ctdbase.orgnih.gov Another identified metabolite from P. aurantiacobrunneum is (7S)-5-en-auransterol. nih.gov

Furthermore, biosynthetic studies involving feeding experiments with P. aurantiacobrunneum have led to the production and isolation of a novel fluorinated this compound derivative, (20R)-7α-Fluoroacetoxy-8-hydroxythis compound. nih.govuq.edu.au The structure of this fluorinated analogue was elucidated using a combination of NMR spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS). uq.edu.au These investigations highlight the metabolic versatility of Penicillium aurantiacobrunneum in producing a range of structurally diverse this compound analogues.

Biosynthetic Pathways and Engineering of Paxisterol

Elucidation of Biosynthetic Origin through Isotopic Labelling Studies

Isotopic labelling studies have been instrumental in unraveling the biosynthetic origins of paxisterol, providing insights into the incorporation of primary metabolic precursors into this complex sterol structure. mdpi.comcdnsciencepub.comwikipedia.orgnih.gov

Incorporation of Carbon-13 Labelled Precursors (e.g., Sodium Acetate (B1210297), Glucose)

Feeding experiments utilizing Carbon-13 (¹³C)-labelled precursors, such as ¹³C-labelled sodium acetate and ¹³C-labelled glucose, have confirmed their incorporation into the this compound molecule. mdpi.comresearchgate.net Studies using ¹³C₁-labelled sodium acetate demonstrated the production of ¹³C-labelled this compound, confirming its biosynthetic origin. mdpi.comresearchgate.net Similarly, feeding assays with ¹³C₆-labelled glucose revealed the utilization of directly connected ¹³C-labelled carbon atoms during biosynthesis. mdpi.comresearchgate.net Analysis of the resulting labelled this compound using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy allows for the identification of the positions of incorporated labels and the tracing of carbon flow from the precursors. mdpi.comwikipedia.orgnih.gov

Role of Acetyl Coenzyme A in this compound Biosynthesis

The involvement of acetyl coenzyme A (acetyl-CoA) in this compound biosynthesis has been supported by feeding experiments using ¹³C-labelled sodium acetate. mdpi.comresearchgate.net Acetyl-CoA is a central metabolic intermediate derived from the breakdown of carbohydrates, fatty acids, and amino acids, and it serves as a fundamental building block for the synthesis of various compounds, including lipids and polyketides. libretexts.orgimperial.ac.ukwikipedia.orgfrontiersin.org Its incorporation into this compound aligns with the known pathways for sterol biosynthesis, which are initiated by the condensation of acetyl-CoA units. frontiersin.orgwikipedia.org

Involvement of Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways in Isoprenoid Precursor Formation

Sterols, including this compound, are isoprenoids, a large class of natural products derived from five-carbon isoprene (B109036) units. frontiersin.orgwikipedia.orggenome.jp These isoprene units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two primary metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. frontiersin.orgwikipedia.orggenome.jpnih.gov While the MEP pathway is typically found in bacteria and plant plastids, the MVA pathway is prevalent in animals, fungi, and the cytosol of plants, and is the primary route for sterol biosynthesis in these organisms. frontiersin.orggenome.jpnih.gov The incorporation of precursors like acetate and glucose into this compound, a fungal sterol, strongly suggests its biosynthesis proceeds via the MVA pathway, where acetyl-CoA is the initial substrate, ultimately leading to the formation of IPP and DMAPP, the precursors for the sterol backbone. frontiersin.orgwikipedia.org

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions that catalyze the conversion of isoprenoid precursors into the final sterol structure. While specific enzymatic details for every step of this compound biosynthesis may require further dedicated research, the general enzymatic machinery for sterol biosynthesis via the MVA pathway is well-established. This involves enzymes such as HMG-CoA reductase, which catalyzes the committed step of the MVA pathway, prenyltransferases that condense IPP and DMAPP units, and cyclases that form the characteristic sterol ring system. frontiersin.orgwikipedia.orgnih.gov Further modifications, including oxidations, reductions, and the formation of the unique acetal (B89532) structure at C-18, are carried out by specific enzymes, likely including cytochrome P450 monooxygenases and other tailoring enzymes. wikipedia.org Research into related fungal sterol pathways provides a framework for understanding the potential enzymatic steps involved in this compound formation.

Biosynthetic Gene Cluster Analysis and Functional Genomics

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes involved in the biosynthesis of a secondary metabolite are often physically clustered together. nih.govrsc.orgfrontiersin.org Analysis of fungal genomes, particularly from Penicillium species known to produce this compound, can lead to the identification of putative BGCs associated with this compound biosynthesis. researchgate.netnih.govnih.gov Functional genomics approaches, such as gene deletion or silencing and gene expression analysis, are then employed to validate the involvement of the identified genes in this compound production. frontiersin.orgnih.gov Studies on Penicillium paxilli, which produces the related indole-diterpene paxilline (B40905) and also this compound, have identified gene clusters involved in terpenoid biosynthesis, providing a basis for investigating the genetic basis of this compound production. wikipedia.orgnih.govnih.gov Identification and characterization of the this compound BGC can provide valuable tools for understanding the regulatory mechanisms controlling its production and for biosynthetic engineering efforts.

Biosynthetic Engineering for Analogue Production

Biosynthetic engineering offers a powerful approach to manipulate the this compound biosynthetic pathway for the production of natural and novel analogues. By understanding the genes and enzymes involved, researchers can employ techniques such as overexpression of pathway genes, introduction of genes from other organisms, or targeted gene modifications to alter the types and quantities of sterols produced. mdpi.com For instance, studies have explored the possibility of producing fluorinated this compound derivatives by feeding fluorinated precursors, such as sodium monofluoroacetate, to Penicillium aurantiacobrunneum cultures, demonstrating the potential for incorporating halogen atoms into the this compound structure through biosynthetic means. mdpi.comresearchgate.net This highlights the feasibility of using biosynthetic engineering to generate structural diversity and potentially improve the biological activities of this compound and its derivatives.

Directed Fermentation and Precursor Feeding Strategies

Directed fermentation and precursor feeding strategies have been employed to investigate the biosynthesis of this compound and to produce novel derivatives. Studies using the lichen-derived fungus Penicillium aurantiacobrunneum have provided insights into the precursors utilized in this compound biosynthesis.

Feeding experiments with 13C-labelled glucose have shown that two directly connected 13C carbons from glucose are incorporated during the biosynthesis of this compound. mdpi.comresearchgate.netresearchgate.net Further feeding experiments using 13C-labelled sodium acetate confirmed the involvement of acetyl coenzyme A in the biosynthetic pathway. mdpi.comresearchgate.netresearchgate.net These findings suggest that this compound biosynthesis in P. aurantiacobrunneum involves the mevalonate (MVA) or non-mevalonate (MEP) pathways, which lead to the isoprenoid precursor isopentenyl pyrophosphate (IPP). mdpi.com

To explore the potential for producing fluorinated this compound derivatives, the fluorinated precursor sodium monofluoroacetate has been used in feeding experiments with P. aurantiacobrunneum. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.comsciprofiles.comresearchgate.netresearchgate.net The rationale behind this approach is based on the hypothesis that if the fungus possesses biosynthetic enzymes capable of utilizing sodium monofluoroacetate, fluorinated analogs could be produced. mdpi.comresearchgate.net

Isolation and Characterization of Novel Biosynthetically Modified Paxisterols

The application of precursor feeding strategies has led to the isolation and characterization of novel biosynthetically modified paxisterols. Following the feeding of sodium monofluoroacetate to cultures of P. aurantiacobrunneum, a fluorinated this compound derivative, 7-monofluoroacetyl this compound, was isolated. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.comsciprofiles.comresearchgate.netresearchgate.net

7-monofluoroacetyl this compound was characterized as a white amorphous solid. mdpi.com Its molecular formula was determined to be C30H45FO6 based on high-resolution electrospray ionization mass spectrometry (HRESIMS) data, which showed a sodiated molecular ion peak at 543.3101 (calculated for C30H45FO6Na+, 543.3092). mdpi.com Further structural elucidation was performed using Nuclear Magnetic Resonance (NMR) spectroscopy, including 13C, HSQC, and HMBC experiments. mdpi.com The Infrared (IR) spectrum of 7-monofluoroacetyl this compound indicated the presence of an ester carbonyl stretching and hydroxyl absorption bands. mdpi.com

Chemical Synthesis and Semi Synthesis of Paxisterol and Its Derivatives

Methodologies for Total Synthesis of Paxisterol

Detailed methodologies for the total chemical synthesis of this compound are not extensively reported in the surveyed literature. The primary source of this compound for research purposes appears to be through isolation from fungal cultures. Studies have focused on understanding the biosynthesis of this compound in fungi. Feeding experiments using 13C-labelled precursors like glucose and sodium acetate (B1210297) have confirmed that this compound is a polyketide metabolite derived from acetyl coenzyme A in Penicillium aurantiacobrunneum. wikidata.orguq.edu.aumycocentral.eu This suggests a complex enzymatic pathway is responsible for its formation in nature. While the biosynthetic pathway provides insights into the molecule's construction, a convergent total chemical synthesis route has not been a prominent feature in the examined research.

Semi-Synthetic Approaches to this compound Analogues

Semi-synthetic approaches to obtaining this compound analogues primarily involve the modification of naturally occurring this compound or the utilization of biological systems to produce modified versions. One notable approach involves feeding experiments with precursors containing desired structural elements to fungal cultures that produce this compound. For instance, studies have attempted to incorporate fluorine atoms into this compound and its derivatives by feeding the fungus Penicillium aurantiacobrunneum with sodium monofluoroacetate. wikidata.orguq.edu.aumycocentral.eu This method led to the isolation of 7-monofluoroacetyl this compound, demonstrating the fungus's ability to process the fluorinated precursor and produce a modified sterol derivative. wikidata.orguq.edu.aumycocentral.eu

Beyond directed feeding studies, several naturally occurring derivatives and analogues of this compound have been isolated alongside the parent compound from Penicillium aurantiacobrunneum. These include auransterol, (20R)-7,8-dihydroxythis compound, and (15R,20S)-dihydroxyepisterol, among others. wikidata.orgchemwhat.idfrontiersin.orggjournals.org While not strictly semi-synthetic in the sense of chemical modification of isolated this compound, the isolation and study of these naturally produced analogues provide a basis for understanding how structural variations impact biological activity and can inform future semi-synthetic strategies.

Development of Chemical Derivatization Strategies for Structure-Activity Relationship Studies

The investigation of structure-activity relationships (SAR) for this compound involves examining how modifications to its chemical structure influence its biological effects. Since total synthesis is not widely reported, SAR studies have largely relied on evaluating the activities of naturally occurring this compound derivatives and analogues isolated from fungal sources. wikidata.org These naturally produced compounds represent variations in the this compound scaffold that can provide insights into key structural features responsible for observed bioactivities.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthetic routes for this compound and its derivatives leverage the catalytic capabilities of enzymes, often within a biological system like a fungal culture, in conjunction with chemical steps or the provision of specific chemical precursors. The biosynthesis of this compound itself in Penicillium aurantiacobrunneum is an inherent chemoenzymatic process, utilizing enzymes to convert simple precursors like acetyl coenzyme A into the complex sterol structure. wikidata.orguq.edu.aumycocentral.eu

Biological Activities and Mechanistic Investigations of Paxisterol and Its Derivatives in in Vitro and in Vivo Models

Analgesic Activity Research

Paxisterol has been identified in scientific literature as possessing analgesic properties. mdpi.comnih.gov Notably, this activity is reported to be distinct from any anti-inflammatory effects. mdpi.comnih.gov

Pain Modification Assays in Animal Models

While this compound is reported to have analgesic activity, the specific details from pain modification assays in animal models, such as the formalin test or acetic acid-induced writhing test, are not extensively detailed in the available scientific literature. mdpi.comnih.gov These models are standard for evaluating the efficacy of potential analgesic compounds against different types of pain, including neurogenic and inflammatory pain. mdpi.com

Elucidation of Analgesic Mechanism of Action

The precise molecular mechanisms underlying the analgesic effects of this compound have not been fully elucidated in the available research. mdpi.comnih.gov Understanding the mechanism could involve investigating its interaction with opioid receptors, modulation of ion channels, or interference with neurotransmitter signaling pathways involved in pain perception. nih.gov

Antiproliferative and Cytotoxic Activities of this compound Derivatives

Research has shifted towards evaluating the therapeutic potential of this compound derivatives, with a particular focus on their effects against cancer cells. The derivative auransterol has been a primary subject of these investigations. nih.gov

Investigations of Auransterol's Antiproliferative Effects on Cancer Cell Lines (e.g., HT-29, MCF-7, A2780)

The antiproliferative activity of auransterol has been demonstrated, particularly against the human colon adenocarcinoma cell line, HT-29. mdpi.com Studies have shown that auransterol inhibits the proliferation of HT-29 cells in a time- and concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight this relationship, with cytotoxicity increasing with longer exposure times. mdpi.com While the prompt mentions MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines as examples, detailed studies on the specific effects of auransterol on these lines are not prominently available in the current body of research.

Table 1: IC50 Values of Auransterol on HT-29 Cancer Cell Line

| Treatment Duration | IC50 Value (µM) |

|---|---|

| 24 hours | > 100 µM |

| 48 hours | 49.1 µM |

| 72 hours | 23.8 µM |

Mechanistic Studies of Apoptosis Induction (e.g., Upregulation of BAX, Cytochrome c, PARP-1, p21, Procaspase-3; Downregulation of Bcl-2)

The cytotoxic effect of auransterol on HT-29 colon cancer cells is mediated through the induction of apoptosis via the intrinsic, or mitochondrial, pathway. nih.gov This process is characterized by a precise regulation of key apoptotic proteins. nih.gov Mechanistic studies have revealed that treatment with auransterol leads to the upregulation of several pro-apoptotic regulators. mdpi.comnih.gov Concurrently, auransterol causes the downregulation of the anti-apoptotic protein Bcl-2, which typically functions to prevent apoptosis. mdpi.comnih.gov This shift in the balance between pro- and anti-apoptotic proteins disrupts mitochondrial integrity, leading to programmed cell death. nih.gov

Table 2: Modulation of Apoptotic Proteins by Auransterol in HT-29 Cells

| Protein | Effect | Role |

|---|---|---|

| BAX | Upregulation | Pro-apoptotic |

| Cytochrome c | Upregulation | Pro-apoptotic |

| PARP-1 | Upregulation | Involved in DNA repair and apoptosis |

| p21 | Upregulation | Cell cycle inhibitor |

| Procaspase-3 | Upregulation | Precursor to executioner caspase-3 |

| Bcl-2 | Downregulation | Anti-apoptotic |

Independent Apoptotic Pathways (e.g., p53-Independent Mechanisms)

A significant finding in the study of auransterol's mechanism is that it induces apoptosis independently of the tumor suppressor protein p53. mdpi.comnih.gov In many forms of chemotherapy, the p53 pathway is crucial for initiating apoptosis in response to cellular damage. However, auransterol treatment in HT-29 cells showed no modification in the protein expression of p53. mdpi.comnih.gov This suggests that auransterol can bypass this common pathway, which is often mutated or inactivated in cancer cells, making it a potentially valuable therapeutic agent for tumors with non-functional p53. nih.gov

Neuroprotective Effects of Related Isolates

This compound belongs to the family of fungal sterols, a class of compounds that has garnered scientific interest for their diverse biological activities. While direct and extensive neuroprotective studies on this compound itself are not widely documented in publicly available research, the examination of structurally and functionally related isolates, particularly other fungal sterols like ergosterol, provides valuable insights into the potential neurological effects of this compound class.

Ergosterol, a primary sterol in fungal cell membranes, has demonstrated notable neuroprotective properties in various experimental models. Research indicates that ergosterol can exert anti-neuroinflammatory effects. For instance, in studies involving lipopolysaccharide (LPS)-induced activation of BV2 microglial cells, a model for neuroinflammation, ergosterol has been shown to reduce the production of nitric oxide (NO), a pro-inflammatory mediator. This suggests a potential mechanism by which fungal sterols could protect neuronal cells from inflammatory damage. The attenuation of neuroinflammation is a critical aspect of neuroprotection, as uncontrolled inflammation is a key pathological feature in many neurodegenerative diseases.

The table below summarizes the observed neuroprotective effects of ergosterol, a related fungal sterol to this compound.

| Compound | Model System | Observed Effects | Potential Mechanism |

| Ergosterol | Lipopolysaccharide (LPS)-induced BV2 microglial cells | Reduction of nitric oxide (NO) production | Anti-neuroinflammatory |

Further research into other related sterols, such as phytosterols (plant-derived sterols), has also shown evidence of neuroprotection. These findings collectively suggest that the sterol chemical scaffold, shared by this compound, is a promising backbone for compounds with neuroprotective potential. The mechanisms often involve the modulation of inflammatory pathways and protection against oxidative stress, which are key factors in neuronal cell death and the progression of neurodegenerative conditions. The investigation into the specific neuroprotective capacities of this compound and its derivatives remains a promising area for future research.

Other Biological Activities and Phenotypic Screening

Beyond the potential for neuroprotection, this compound and its derivatives have been investigated for other biological activities. These studies have primarily focused on analgesic and antiproliferative effects. Phenotypic screening, a powerful tool in drug discovery, offers a potential avenue for uncovering novel biological roles for this compound and its analogs, though specific phenotypic screening campaigns on this compound are not extensively reported in the literature.

Analgesic and Antiproliferative Activities:

Initial studies on This compound identified it as having analgesic properties. Notably, this analgesic activity was found to be independent of anti-inflammatory effects, suggesting a mechanism of action that is distinct from many common pain-relieving drugs that target inflammation.

A significant body of research has focused on the biological activities of auransterol , a derivative of this compound. In contrast to the parent compound, auransterol has demonstrated potent cytotoxic and antiproliferative activities against cancer cell lines. Mechanistic studies have revealed that auransterol induces apoptosis, a form of programmed cell death, in cancer cells. This process is characterized by the upregulation of pro-apoptotic proteins such as BAX, cytochrome c, and PARP-1, and the downregulation of the anti-apoptotic protein Bcl-2. Interestingly, this induction of apoptosis appears to be independent of the tumor suppressor protein p53. Furthermore, auransterol has been shown to arrest the cell cycle in the G1 phase and inhibit cell migration, suggesting its potential as an anticancer agent that can affect multiple aspects of cancer progression.

Another derivative, 7-monofluoroacetyl this compound , has been synthesized through biosynthetic methods. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance the pharmacological properties of a compound. While the specific biological activities of this fluorinated analog have not been fully detailed, its creation opens the door for exploring how such modifications impact the biological profile of this compound.

The table below summarizes the other known biological activities of this compound and its derivative, auransterol.

| Compound | Biological Activity | Cell Line/Model | Key Findings |

| This compound | Analgesic | In vivo models | Exhibited pain-relieving effects without anti-inflammatory activity. mdpi.com |

| Auransterol | Cytotoxic/Antiproliferative | HT-29 colon cancer cells | Induced apoptosis independent of p53, caused G1 cell cycle arrest, and inhibited cell migration. researchgate.netresearchgate.net |

Phenotypic Screening:

Phenotypic screening is an approach in drug discovery that focuses on identifying compounds that produce a desired change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of the specific molecular target. This method is particularly valuable for discovering first-in-class drugs with novel mechanisms of action.

While there is a lack of specific, published phenotypic screening studies centered on this compound, this approach holds significant potential for this and other fungal metabolites. Fungi, including various Penicillium species, are known to produce a vast array of structurally diverse secondary metabolites with a wide range of biological activities. Phenotypic screens, such as those assessing cell viability, morphology, or specific cellular processes, could be employed to test this compound and its derivatives against a panel of cell lines representing different diseases. This could uncover unexpected therapeutic applications, for instance, in areas beyond analgesia and cancer. Given the unique chemical structure of this compound, a phenotypic screening campaign could reveal novel biological functions and provide starting points for new drug development programs.

Ecological Role and Biotechnological Prospects of Paxisterol Producing Organisms

Role in Lichen Symbiosis and Microbial Ecosystems

Lichens represent a remarkable example of symbiosis, typically involving a fungus (mycobiont) and a photosynthetic partner, such as green algae or cyanobacteria (photobiont). This association results in a unique organism capable of thriving in environments where the individual partners might not survive alone. ekb.egfems-microbiology.orgfrontiersin.orgbritishlichensociety.org.ukmicrobialcell.com Lichens are known to produce a wide array of secondary metabolites, many of which are unique to these symbiotic organisms. ekb.egaustplants.com.au These secondary metabolites can originate from the fungal partner, the algal partner, or be novel compounds produced only within the symbiotic state. ekb.eg The production of secondary metabolites in lichens is thought to be linked to the ecological advantages provided by the symbiosis, where the photobiont supplies carbohydrates, freeing the mycobiont to evolve pathways for producing diverse compounds that may offer protection or facilitate interactions within their environment. uu.nl

Penicillium species are known to be fungal associates of lichens. nih.govmdpi.com For instance, Penicillium aurantiacobrunneum has been isolated from the lichen Niebla homalea. nih.govmdpi.comresearchgate.net This association highlights the potential ecological role of Penicillium strains within the lichen microbiome and suggests that the secondary metabolites they produce, including paxisterol and its derivatives, may play a part in the complex interactions within this symbiotic ecosystem. nih.govmdpi.com While the precise ecological function of this compound within the lichen symbiosis is still being elucidated, secondary metabolites in microbial ecosystems can serve various purposes, such as defense, communication, or aiding in nutrient acquisition. annualreviews.org

Beyond lichen symbiosis, Penicillium species are prevalent in diverse microbial ecosystems, including marine environments. mdpi.commdpi.com Fungi, including Penicillium strains derived from marine sources like sponges and bivalves, have been shown to produce a wide range of metabolites, some of which are novel or produced under specific environmental conditions. mdpi.commdpi.com This suggests that the ecological niche can influence the metabolic profile of Penicillium strains, potentially including the production of compounds like this compound.

Biosynthesis and Accumulation in Diverse Penicillium Strains

This compound and its analogues have been isolated from cultures of Penicillium species. nih.govmdpi.comresearchgate.net Notably, Penicillium aurantiacobrunneum, a fungal associate of the lichen Niebla homalea, has been identified as a producer of this compound and several of its derivatives, including auransterol. nih.govmdpi.comresearchgate.net

Studies using isotopic labeling have provided insights into the biosynthetic origin of this compound in Penicillium aurantiacobrunneum. Feeding experiments with 13C-labelled sodium acetate (B1210297) and glucose demonstrated that acetyl coenzyme A is involved in this compound biosynthesis. mdpi.comnih.govnih.gov Analysis of the labeling patterns indicated that directly connected 13C-labelled carbon atoms from glucose were incorporated into the biosynthesized this compound. mdpi.comnih.gov These findings confirm the biosynthetic pathway involves precursors derived from both glucose and acetate metabolism. mdpi.comnih.govnih.gov

The accumulation of this compound and its derivatives can vary depending on the specific Penicillium strain and the culture conditions. Research has focused on isolating and characterizing these compounds from different Penicillium sources. For example, a study investigating a marine-derived Penicillium restrictum strain detected various steroid derivatives, including this compound, highlighting the presence of this compound in strains from different ecological origins. mdpi.com

Detailed research findings on the isolation of this compound and its derivatives from Penicillium aurantiacobrunneum have identified several related compounds. nih.govresearchgate.net

| Compound Name | Source Strain | Notes |

| This compound | Penicillium aurantiacobrunneum | Known metabolite |

| Auransterol | Penicillium aurantiacobrunneum | New metabolite, cytotoxic derivative mdpi.com |

| (20R)-7,8-dihydroxythis compound | Penicillium aurantiacobrunneum | Derivative mdpi.com |

| (15R,20S)-dihydroxyepisterol | Penicillium aurantiacobrunneum | Known metabolite |

| 4-epi-citreoviridin | Penicillium aurantiacobrunneum | New metabolite nih.gov |

| 7-monofluoroacetyl this compound | Penicillium aurantiacobrunneum | Fluorinated derivative mdpi.comnih.govnih.gov |

Data compiled from references nih.govmdpi.comresearchgate.netnih.gov.

The presence of this compound and its analogues in diverse Penicillium strains suggests a conserved biosynthetic capacity within the genus, although the specific metabolite profiles can vary.

Strategies for Enhanced and Sustainable Production of this compound and Analogues

Enhancing the production of secondary metabolites like this compound from microbial sources is crucial for potential biotechnological applications. Various strategies are employed to improve the yield and sustainability of these compounds.

One approach involves optimizing culture conditions. Factors such as the composition of the growth medium, temperature, and incubation time can significantly influence the production of secondary metabolites by Penicillium strains. mdpi.comuq.edu.au The "One Strain Many Compounds" (OSMAC) approach, which involves cultivating a single strain under diverse conditions, has been used to explore the metabolic diversity of Penicillium species and can potentially be applied to enhance this compound production. mdpi.com

Another strategy involves the use of feeding experiments with specific precursors. As demonstrated by the 13C-labeling studies for this compound biosynthesis, providing the organism with enriched precursors like sodium acetate or glucose can confirm biosynthetic pathways and potentially be manipulated to increase product yield. mdpi.comnih.govnih.gov Furthermore, the successful incorporation of a fluorinated precursor (sodium monofluoroacetate) into a this compound derivative (7-monofluoroacetyl this compound) in P. aurantiacobrunneum suggests the possibility of producing halogenated analogues through directed feeding strategies. mdpi.comnih.govnih.govresearchgate.net

Co-cultivation of fungal strains or co-cultivation with other microorganisms can also influence secondary metabolite production. uq.edu.au Interactions between different microbes in a shared environment can activate silent biosynthetic gene clusters or alter metabolic pathways, potentially leading to enhanced production of target compounds or the generation of novel analogues.

Strain Improvement and Genetic Engineering for Metabolite Diversification

Strain improvement is a cornerstone of industrial microbiology aimed at enhancing the metabolic capacities of microorganisms for increased production of desired compounds. ramauniversity.ac.inijrdo.org Traditional methods of strain improvement often involve classical mutagenesis followed by screening and selection of mutants with improved yields. ramauniversity.ac.inijrdo.orgresearchgate.net

More advanced approaches utilize genetic engineering and recombinant DNA technology to directly manipulate the genetic makeup of the producing organism. ramauniversity.ac.inijrdo.orgresearchgate.netstudysmarter.co.uk This can involve modifying genes within the biosynthetic pathway of the target metabolite, introducing genes from other organisms, or altering regulatory elements to enhance gene expression. researchgate.netstudysmarter.co.uknih.govmdpi.com For Penicillium species, genetic engineering techniques have been applied to improve the production of various compounds, such as penicillin. studysmarter.co.ukmdpi.com

For this compound and its analogues, genetic engineering could be employed to:

Increase the copy number of genes involved in the this compound biosynthetic pathway. studysmarter.co.uk

Introduce stronger promoters to enhance the expression of biosynthetic genes. studysmarter.co.uk

Engineer enzymes to accept alternative substrates, potentially leading to the production of novel this compound analogues with altered structures or properties. mdpi.comnih.govresearchgate.net

Modify regulatory networks that control secondary metabolite production to optimize the timing and level of this compound accumulation. nih.gov

Knock out or downregulate competing pathways that divert precursors away from this compound biosynthesis. nih.gov

Genome editing technologies, such as CRISPR/Cas9, offer precise tools for targeted modifications within the Penicillium genome, facilitating the activation of silent gene clusters or specific engineering of biosynthetic pathways for metabolite diversification. mdpi.com Combining these genetic approaches with functional genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular processes involved in this compound production and guide rational strain design for enhanced and diversified metabolite profiles. researchgate.netmdpi.comnih.gov

The potential for metabolite diversification through strain improvement and genetic engineering is significant. By manipulating the biosynthetic machinery of Penicillium strains, researchers can explore the production of novel this compound analogues with potentially improved properties or activities, expanding the biotechnological prospects of this class of compounds.

Future Research Directions and Current Research Gaps

Unexplored Biosynthetic Pathways and Enzymes

While feeding experiments using 13C-labelled glucose and sodium acetate (B1210297) have confirmed the involvement of acetyl coenzyme A in paxisterol biosynthesis, the detailed enzymatic steps and the specific enzymes involved in the pathway are not yet fully elucidated. mdpi.comresearchgate.net Understanding the complete biosynthetic route is crucial for potential bioengineering efforts to enhance production or create novel analogues. Research is needed to identify and characterize the genes and enzymes responsible for the unique structural features of this compound, particularly the formation of the acetal (B89532) at C-18. rsc.org

Discovery of Novel this compound Analogues with Enhanced Bioactivities

Studies have shown that some this compound derivatives, like auransterol and (20R)-7,8-dihydroxythis compound, possess cytotoxic activity against cancer cell lines, whereas this compound itself primarily shows analgesic effects. nih.govresearchgate.net This suggests that structural modifications can significantly impact the biological activity of this compound-related compounds. Future research should focus on the targeted discovery and synthesis of novel this compound analogues. This could involve:

Chemical synthesis to create libraries of derivatives with modifications at different positions of the sterol core and the side chain.

Biocatalysis and synthetic biology approaches using engineered fungal strains to produce modified paxisterols.

Exploring halogenated derivatives, as attempts to incorporate fluorine into this compound have already yielded novel compounds like 7-monofluoroacetyl this compound. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are essential to understand how specific structural features influence desired bioactivities (e.g., analgesic, antiproliferative, antifungal). nih.gov

Advanced Computational and In Silico Studies (e.g., Molecular Docking, QSAR)

Computational approaches can play a significant role in accelerating the research on this compound and its analogues. mdpi.com

Molecular Docking: While some docking studies have been performed for this compound derivatives against targets like EGFR tyrosine kinase and cyclin-dependent kinase 2, more extensive studies are needed to identify potential protein targets for this compound and its novel analogues. acs.org This can help elucidate mechanisms of action and predict potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on the structures and observed bioactivities of this compound and its derivatives can help predict the activity of uncharacterized or newly designed compounds, guiding the synthesis of more potent analogues.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound and its interactions with biological membranes or target proteins.

Biosynthetic Pathway Prediction: In silico tools can be used to predict potential alternative biosynthetic pathways or enzymes involved in this compound production in different organisms.

Development of High-Throughput Screening for this compound-Related Compounds

To efficiently discover novel bioactive this compound analogues from natural sources or synthetic libraries, the development of high-throughput screening (HTS) assays is crucial. bmglabtech.comresearchgate.netresearchgate.net HTS allows for the rapid testing of large numbers of compounds against specific biological targets or for desired cellular effects (e.g., cytotoxicity, enzyme inhibition). bmglabtech.com Establishing robust and miniaturized assays relevant to the potential applications of this compound (e.g., pain modulation, antiproliferation) would significantly accelerate the discovery process. bmglabtech.com

Integration of Multi-Omics Approaches for Comprehensive Understanding

Integrating data from various "omics" technologies can provide a holistic view of this compound production and its effects on biological systems. pharmafeatures.comuit.no

Genomics and Transcriptomics: Studying the genome and transcriptome of this compound-producing organisms can help identify gene clusters involved in its biosynthesis and regulation.

Proteomics: Analyzing the proteome can reveal the enzymes involved in the biosynthetic pathway and potential protein targets of this compound.

Metabolomics: Untargeted metabolomics can help identify novel this compound analogues or related metabolites produced by different strains or under varying conditions. mdpi.comnih.gov Integrating these datasets can provide a comprehensive understanding of the biological context of this compound production and action. pharmafeatures.com

Q & A

Basic: What experimental methodologies are recommended for characterizing Paxisterol's biosynthesis in fungal systems?

To study this compound biosynthesis, researchers should employ stable isotope labeling (e.g., 13C-glucose) combined with 2D NMR spectroscopy , as demonstrated in lichen-derived Penicillium aurantiacobrunneum. This approach allows precise tracking of carbon flux and structural elucidation of intermediates. Key steps include:

- Culturing the organism in isotope-enriched media (e.g., ISP2 with 13C-glucose).

- Using heteronuclear NMR experiments (e.g., INADEQUATE) to resolve carbon-carbon connectivity .

- Validating biosynthetic pathways by correlating spectral data with proposed enzymatic steps.

Basic: How should researchers design initial experiments to assess this compound's structural stability under varying pH conditions?

Adopt a pH-gradient assay with spectroscopic monitoring:

- Prepare this compound solutions across a pH range (e.g., 3–10) using buffered systems.

- Track structural changes via UV-Vis spectroscopy (absorbance shifts) and HPLC-MS to detect degradation products.

- Include controls with known stable sterols (e.g., cholesterol) to benchmark stability .

Advanced: What strategies resolve contradictions in this compound bioactivity data across different cell lines?

Contradictions often arise from variability in cell membrane composition or sterol uptake mechanisms . To address this:

Systematic comparison : Test this compound in isogenic cell lines with modulated sterol transporters (e.g., ABCG5/8).

Dose-response profiling : Use Hill equation modeling to quantify potency (EC50) and efficacy differences.

Meta-analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate data quality and contextualize findings .

Advanced: How can researchers optimize this compound yields in heterologous fungal hosts?

Leverage modular metabolic engineering :

- Promoter engineering : Use inducible promoters (e.g., Tet-on) to balance pathway enzyme expression.

- Precursor supplementation : Add methylerythritol phosphate (MEP) pathway intermediates (e.g., geranylgeranyl pyrophosphate) to alleviate bottlenecks.

- Real-time monitoring : Integrate LC-MS/MS with bioreactor systems to track intermediate accumulation .

Advanced: What statistical approaches are critical for analyzing dose-dependent effects of this compound in in vivo models?

Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability. Key considerations:

- Hierarchical design : Nest data by biological replicates and treatment groups.

- Covariate analysis : Adjust for factors like age, sex, or baseline sterol levels.

- Model validation : Apply Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal dose-response models .

Basic: What are the best practices for ensuring reproducibility in this compound synthesis protocols?

Follow IUPAC guidelines for sterol synthesis documentation:

- Report exact reaction conditions (solvent purity, temperature ramps, catalyst batches).

- Provide full spectral datasets (1H/13C NMR, HRMS) for all intermediates.

- Use reference standards (e.g., commercially available phytosterols) to validate analytical methods .

Advanced: How can researchers identify principal contradictions in this compound’s mechanism of action studies?

Apply dialectical analysis (from Marxist theory) to experimental

Identify antagonistic variables : For example, this compound’s pro-apoptotic effects in cancer cells vs. survival-promoting roles in normal cells.

Determine the principal contradiction : Prioritize variables with the strongest mechanistic evidence (e.g., membrane rigidity vs. signaling pathway modulation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.